5-Bromopyridine-2-sulfonyl chloride
Overview
Description
5-Bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S and a molecular weight of 256.51 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20°C .
Synthesis Analysis
The synthesis of 5-Bromopyridine-2-sulfonyl chloride has been described in a study . The compound was synthesized from 2-amino-5-bromopyridine with a yield of 54%. The product was a yellowish solid with a melting point of 142–143°C .Molecular Structure Analysis
The InChI code for 5-Bromopyridine-2-sulfonyl chloride is CZPJXSLJOVFCOH-UHFFFAOYSA-N . This code is a unique identifier that provides information about the molecular structure of the compound.Chemical Reactions Analysis
In a study, 2-Aminopyridine-3-sulfonyl chlorides underwent a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride played a dual role in the process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Physical And Chemical Properties Analysis
5-Bromopyridine-2-sulfonyl chloride is a solid substance . It has a molecular weight of 256.51 . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C .Scientific Research Applications
Synthesis of Novel Compounds
5-Bromopyridine-2-sulfonyl chloride has been utilized in various synthetic pathways to create new chemical entities. For example, it has been used in the synthesis of N-sulfonyl-alkylamines and cycloadducts, showcasing its versatility in creating complex molecules with potential applications in various fields, including pharmaceuticals and material science (Tornus & Schaumann, 1996).
Catalytic Processes
The compound plays a crucial role in catalytic processes, particularly in sulfonylation reactions. For instance, it has been used in ruthenium-catalyzed remote sulfonylation, demonstrating its importance in facilitating selective chemical transformations. This type of catalytic activity is critical in developing efficient and selective synthetic routes, which are essential in industrial chemistry and pharmaceutical synthesis (Ramesh & Jeganmohan, 2017).
Development of Antibacterial and Antifungal Agents
Research has shown that derivatives of 5-bromopyridine-2-sulfonyl chloride exhibit significant antimicrobial activity. This discovery opens the door to developing new antibacterial and antifungal agents, highlighting the compound's potential in addressing various infectious diseases (Ranganatha et al., 2018).
Anticancer Research
There is ongoing research into the anticancer properties of compounds synthesized using 5-bromopyridine-2-sulfonyl chloride. These studies are crucial for discovering new therapeutic agents and understanding the molecular mechanisms of cancer, potentially leading to more effective treatments (Miao et al., 2010).
Application in Organic Synthesis
5-Bromopyridine-2-sulfonyl chloride is an important reagent in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its ability to act as a versatile building block in various chemical reactions highlights its significance in synthetic organic chemistry (Song et al., 2004).
Safety And Hazards
5-Bromopyridine-2-sulfonyl chloride is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The compound has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-bromopyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPJXSLJOVFCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659341 | |
Record name | 5-Bromopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-2-sulfonyl chloride | |
CAS RN |
874959-68-9 | |
Record name | 5-Bromopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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